![molecular formula C15H13N3O3S B2892013 N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-02-0](/img/structure/B2892013.png)
N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Molecular Structure Analysis
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of various diseases .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For instance, they can react with formic acid to form thieno[3,2-d]pyrimidin-4-ones . They can also react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Physical And Chemical Properties Analysis
The physical and chemical properties of specific pyrimidine derivatives can vary. For instance, one derivative, 3-(2,4-Dichlorophenyl)-4-oxo-6-(4-phenylpiperazin-1-yl)-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile, was found to have a melting point of 268–269 °C .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including “N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”, are known to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Activities
The compound is also known to have antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activities
“N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” has been found to have antimicrobial activities . This means it can kill microorganisms or stop their growth, which makes it potentially useful in the treatment of infectious diseases.
Anticancer Activities
The compound has shown potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549) and human cervical cancer cell line (HeLa) . This suggests that it could be used in the development of new anticancer drugs.
Inhibitor of NF-κB and AP-1
The compound has been recognized as an inhibitor of NF-κB and AP-1 . These are proteins that control the transcription of DNA and play a key role in regulating the immune response to infection. Inhibition of these proteins can help in the treatment of various diseases including cancer, inflammatory disorders, viral infections, autoimmune diseases, septic shock, and more.
Inhibitor of IL-2 and IL-8 Levels
The compound has been found to inhibit both IL-2 and IL-8 levels . Interleukin-2 (IL-2) is a type of protein that regulates the activities of white blood cells that are responsible for immunity. Interleukin-8 (IL-8) is a chemokine produced by various immune cells and has functions in the chemotaxis of neutrophils to the site of infection. Inhibition of these interleukins can help in the treatment of various immune-related diseases.
Mechanism of Action
Target of Action
It’s known that similar thieno[2,3-d]pyrimidine derivatives have shown antimicrobial activity against pseudomonas aeruginosa . Additionally, pyrimidines have been associated with anti-inflammatory effects, potentially inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidine derivatives have been reported to exhibit inhibitory effects against the lps-activated tnf-α generation , suggesting a potential mechanism of action.
Biochemical Pathways
Pyridones, which are oxidation products of nicotinamide and its derivatives, are often associated with pathological outcomes in acute kidney injury (aki) . This suggests that the compound may interact with the metabolic pathways of nicotinamide and its derivatives.
Result of Action
Similar pyrimidine derivatives have demonstrated anti-inflammatory effects , suggesting that this compound may also have similar effects.
Future Directions
Research developments suggest several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-21-11-5-3-10(4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-22-15/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWPIZJHOWSTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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